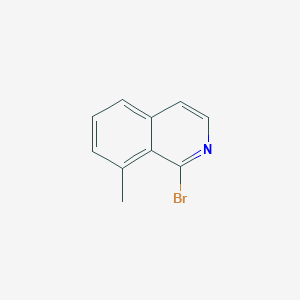![molecular formula C12H16N2 B13207562 3-{[(2-Methylpropyl)amino]methyl}benzonitrile](/img/structure/B13207562.png)
3-{[(2-Methylpropyl)amino]methyl}benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(2-Methylpropyl)amino]methyl}benzonitrile is an organic compound with the molecular formula C12H16N2 It is a derivative of benzonitrile, characterized by the presence of a 2-methylpropylamino group attached to the benzylic position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-Methylpropyl)amino]methyl}benzonitrile can be achieved through several methods. One common approach involves the reaction of benzyl chloride with 2-methylpropylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Another method involves the reductive amination of benzaldehyde with 2-methylpropylamine using a reducing agent such as sodium cyanoborohydride. This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and scalability. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
化学反应分析
Types of Reactions
3-{[(2-Methylpropyl)amino]methyl}benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The benzylic position can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzonitrile compounds.
科学研究应用
3-{[(2-Methylpropyl)amino]methyl}benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
作用机制
The mechanism of action of 3-{[(2-Methylpropyl)amino]methyl}benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
相似化合物的比较
Similar Compounds
Benzonitrile: The parent compound, lacking the 2-methylpropylamino group.
3-{[(2-Ethylpropyl)amino]methyl}benzonitrile: A similar compound with an ethyl group instead of a methyl group.
3-{[(2-Methylpropyl)amino]methyl}benzamide: A derivative with an amide group instead of a nitrile group.
Uniqueness
3-{[(2-Methylpropyl)amino]methyl}benzonitrile is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a benzonitrile core with a 2-methylpropylamino group makes it a valuable compound for various applications.
属性
分子式 |
C12H16N2 |
|---|---|
分子量 |
188.27 g/mol |
IUPAC 名称 |
3-[(2-methylpropylamino)methyl]benzonitrile |
InChI |
InChI=1S/C12H16N2/c1-10(2)8-14-9-12-5-3-4-11(6-12)7-13/h3-6,10,14H,8-9H2,1-2H3 |
InChI 键 |
MZSQHJCAYAZXEL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CNCC1=CC(=CC=C1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


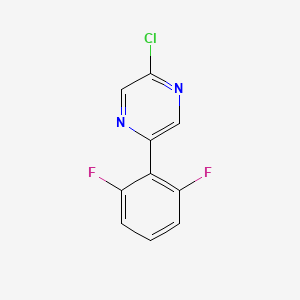

![N-[(4-Bromothiophen-3-yl)methyl]cyclobutanamine](/img/structure/B13207497.png)
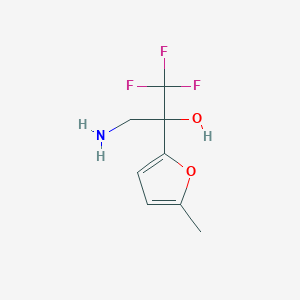

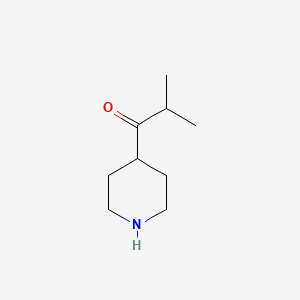
![1-[1-(Aminomethyl)cyclopropyl]-3,3-dimethylcyclobutan-1-ol](/img/structure/B13207539.png)

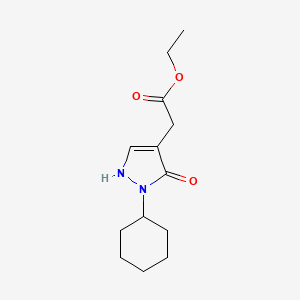
![8-[4-(Dimethylamino)phenyl]-6-azaspiro[3.4]octan-5-one](/img/structure/B13207579.png)

![Methyl 2-methyl-7,7-dioxo-1-oxa-7lambda6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B13207588.png)
![1-[4-(Benzyloxy)phenyl]-5-cyclopropyl-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B13207589.png)
